molecular formula C16H12N2O B338474 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile

3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B338474
M. Wt: 248.28 g/mol
InChI Key: DXUWHCBHIGLKES-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H12N2O. It is a derivative of phthalonitrile, characterized by the presence of a 3,4-dimethylphenoxy group attached to the phthalonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4-dimethylphenol with phthalonitrile under specific conditions. One common method includes the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the phenol group onto the phthalonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing side reactions and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its ability to form stable structures.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in polymerization reactions, the nitrile groups can undergo cyclization to form stable ring structures. The phenoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenoxy)benzonitrile
  • 3-(3,4-Dimethylphenoxy)benzaldehyde
  • 3-(3,4-Dimethylphenoxy)benzoic acid

Comparison

Compared to similar compounds, 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of two nitrile groups, which enhance its reactivity and potential for forming complex structures. The dimethylphenoxy group also imparts specific chemical properties that differentiate it from other phenoxy derivatives .

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H12N2O/c1-11-6-7-14(8-12(11)2)19-16-5-3-4-13(9-17)15(16)10-18/h3-8H,1-2H3

InChI Key

DXUWHCBHIGLKES-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2C#N)C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2C#N)C#N)C

Origin of Product

United States

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